molecular formula C13H16ClN3O B2957282 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile CAS No. 1311627-93-6

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2957282
CAS No.: 1311627-93-6
M. Wt: 265.74
InChI Key: FKXZWKBHTZFBQX-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 5-Chloro-6-(3-methoxypiperidin-1-yl)pyridine-3-carbonitrile
  • 5-Chloro-6-(3-propoxypiperidin-1-yl)pyridine-3-carbonitrile
  • 5-Chloro-6-(3-butoxypiperidin-1-yl)pyridine-3-carbonitrile

These compounds share a similar core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-6-(3-ethoxypiperidin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-2-18-11-4-3-5-17(9-11)13-12(14)6-10(7-15)8-16-13/h6,8,11H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXZWKBHTZFBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCCN(C1)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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